molecular formula C12H16O4 B2768135 3-(2,4-Dimethoxyphenyl)butanoic acid CAS No. 96818-09-6

3-(2,4-Dimethoxyphenyl)butanoic acid

Cat. No.: B2768135
CAS No.: 96818-09-6
M. Wt: 224.256
InChI Key: MSGSKCGRIYQKNH-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)butanoic acid is an organic compound belonging to the class of phenylbutyric acids It is characterized by the presence of a butyric acid moiety attached to a phenyl ring substituted with two methoxy groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with butyric acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. Additionally, continuous flow reactors may be employed to optimize the production process, ensuring consistent quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2,4-Dimethoxy-phenyl)-butanoic acid or 3-(2,4-Dimethoxy-phenyl)-butanone.

    Reduction: Formation of 3-(2,4-Dimethoxy-phenyl)-butanol.

    Substitution: Formation of various substituted phenylbutyric acids depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and metabolic disorders.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its structural similarity to other bioactive molecules allows it to interact with various biological targets, leading to diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxy-phenyl)-propanoic acid: Similar structure but with a propanoic acid moiety instead of butyric acid.

    2,4-Dimethoxybenzoic acid: Contains the same methoxy-substituted phenyl ring but with a benzoic acid moiety.

    3-(2,4-Dimethoxy-phenyl)-acrylic acid: Similar structure with an acrylic acid moiety.

Uniqueness

3-(2,4-Dimethoxyphenyl)butanoic acid is unique due to its specific substitution pattern and the presence of a butyric acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(6-12(13)14)10-5-4-9(15-2)7-11(10)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGSKCGRIYQKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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